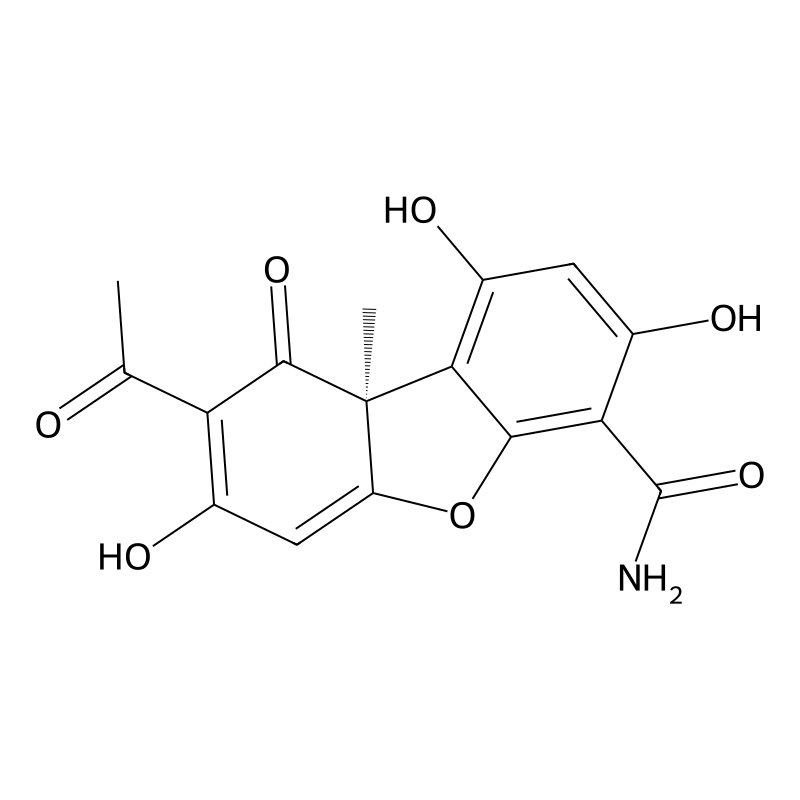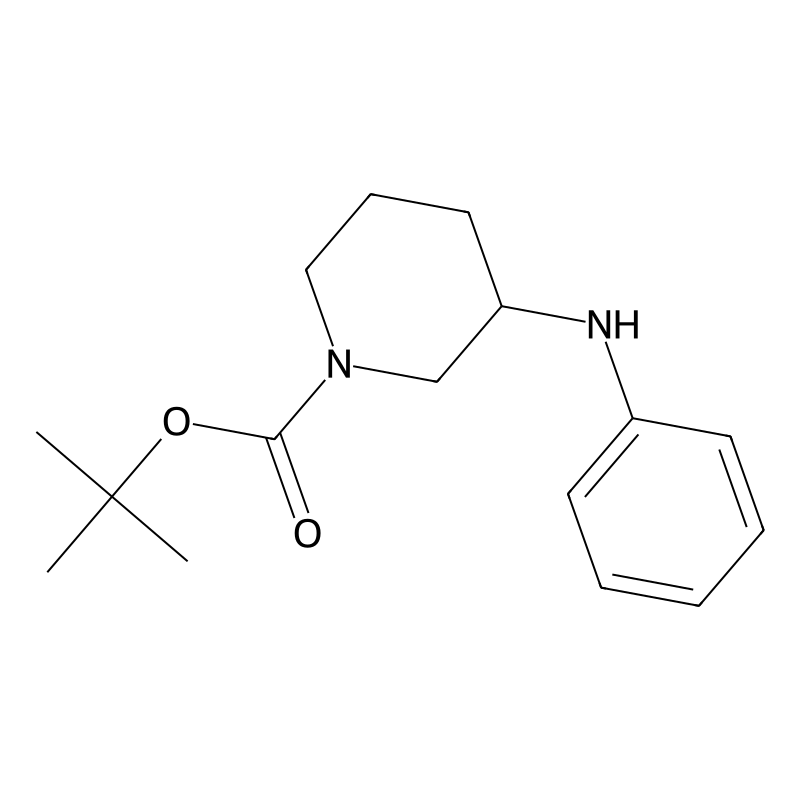Cercosporamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cercosporamide is a naturally occurring antifungal compound produced by certain fungal species in the genus Cercospora []. While it acts as a toxin towards plants, its unique biological properties have made it a valuable tool in scientific research. Here's a closer look at its two main research applications:
PKC-like Kinase Inhibition
Cercosporamide has been shown to inhibit a specific class of enzymes known as PKC-like kinases []. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, cercosporamide can disrupt these processes, making it a valuable tool for studying their function and potential therapeutic targets in diseases like cancer [].
Cercosporamide is a natural product derived from the fungus Cercosporidium henningsii, which is commonly associated with various cultivated plants, including cassava (Manihot esculenta) . This compound belongs to the class of dibenzofurans and is recognized for its potent antifungal properties. The molecular formula of cercosporamide is . Its structure includes a dibenzofuran core, which contributes to its biological activity and interaction with various biological targets.
- Acidic Hydrolysis: This reaction involves the transformation of N-chlorosulfonylcarboxamide intermediates into more active forms .
- Demethylation: The removal of methoxy groups can be achieved through heating in pyridine hydrochloride, leading to derivatives with increased biological testing potential .
- Reduction: The nitro group in cercosporamide can be reduced using zinc and ammonium chloride to yield amino derivatives, enhancing its pharmacological profile .
Cercosporamide exhibits significant biological activities, particularly as a selective inhibitor of protein kinase C (Pkc1) . It has been shown to selectively inhibit the phosphorylation of SMAD1/5 in bone morphogenetic protein receptor type I pathways, indicating its role in cellular signaling processes . Additionally, cercosporamide has demonstrated antifungal activity against various pathogens, making it a candidate for therapeutic applications in treating fungal infections.
The synthesis of cercosporamide typically involves fermentation processes followed by extensive purification steps. The general method includes:
- Fermentation: Cultivation of Cercosporidium henningsii in a suitable medium, followed by extraction with methanol.
- Chromatography: The crude extract is subjected to various chromatographic techniques (e.g., Amberchrom CG-161 column and Sephadex LH-20 column) to isolate cercosporamide with high purity .
- Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance are employed to confirm the structure of the isolated compound .
Cercosporamide has several applications in the fields of medicine and agriculture:
- Antifungal Agent: Due to its potent antifungal properties, it is being explored for use in agricultural settings to control fungal diseases in crops.
- Pharmacological Research: Its role as a Pkc1 inhibitor makes it a valuable compound for studying cellular signaling pathways and potential therapeutic interventions for diseases associated with dysregulated kinase activity .
Studies have highlighted the interaction of cercosporamide with various biological targets:
- Protein Kinase C: Cercosporamide selectively inhibits Pkc1 activity, which is crucial for cell signaling related to growth and differentiation .
- Bone Morphogenetic Protein Receptors: It has been shown to inhibit SMAD phosphorylation, impacting bone morphogenetic protein signaling pathways .
- Molecular Docking Studies: These studies suggest that cercosporamide binds effectively within the ATP pocket of kinases like Pim-1, indicating its potential as a lead compound for drug development targeting these enzymes .
Several compounds share structural similarities with cercosporamide, particularly within the dibenzofuran class. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Hydroxycercosporamide | Similar dibenzofuran core | Enhanced antifungal activity | Hydroxyl group at position 7 |
| 4-Methylcercosporamide | Modified side chains | Potent PPARγ modulator | Methyl substitution at position 4 |
| Cercosporin | Related structure | Antifungal activity | Different functional groups |
Cercosporamide stands out due to its specific activity against Pkc1 and its unique structural features that enhance its binding affinity to target proteins compared to similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







